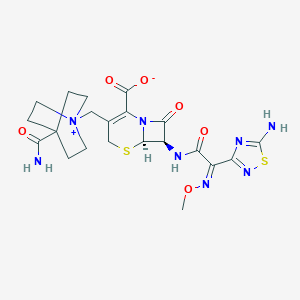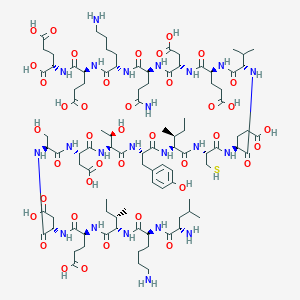
(3-Methyl-1,2,4-oxadiazol-5-yl)methanol
Übersicht
Beschreibung
“(3-Methyl-1,2,4-oxadiazol-5-yl)methanol” is a chemical compound with the molecular formula C4H6N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, which includes “(3-Methyl-1,2,4-oxadiazol-5-yl)methanol”, often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .
Molecular Structure Analysis
The molecular structure of “(3-Methyl-1,2,4-oxadiazol-5-yl)methanol” can be represented by the molecular formula C4H6N2O2 .
Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives, including “(3-Methyl-1,2,4-oxadiazol-5-yl)methanol”, have been studied. For instance, it was found that 5- (3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Methyl-1,2,4-oxadiazol-5-yl)methanol” include a molecular weight of 114.10 g/mol . More detailed properties such as melting point, IR, NMR, and MS data can be found in the literature .
Wissenschaftliche Forschungsanwendungen
1,3,4-oxadiazoles are biologically active compounds that play a key role in the fight against diseases affecting both human and animal living organisms, as well as plants . They have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture . Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties . In addition, compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .
Anticancer Agent
- Application Summary : Oxadiazoles have been identified as promising anticancer agents .
- Method of Application : A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .
- Results : The synthesized compounds were screened for anticancer activity. IC50 values of the compound 7h were observed for in-vitro anti-cancer activities to be 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .
Antidiabetic Agent
- Application Summary : Some oxadiazoles have shown potential as antidiabetic agents .
- Results : The results or outcomes obtained would also depend on the specific compound and its intended use .
Antiviral Agent
- Application Summary : Oxadiazoles have been studied for their potential as antiviral agents .
- Results : The results or outcomes obtained would also depend on the specific compound and its intended use .
Anti-inflammatory Agent
- Application Summary : Oxadiazoles have shown potential as anti-inflammatory agents .
- Results : The results or outcomes obtained would also depend on the specific compound and its intended use .
Antibacterial Agent
- Application Summary : Oxadiazoles have been studied for their potential as antibacterial agents .
- Results : The results or outcomes obtained would also depend on the specific compound and its intended use .
Antifungal Agent
- Application Summary : Oxadiazoles have shown potential as antifungal agents .
- Results : The results or outcomes obtained would also depend on the specific compound and its intended use .
Antimycobacterial Agent
- Application Summary : Some oxadiazoles have shown potential as antimycobacterial agents .
- Results : The results or outcomes obtained would also depend on the specific compound and its intended use .
Analgesic Agent
- Application Summary : Oxadiazoles have been studied for their potential as analgesic agents .
- Results : The results or outcomes obtained would also depend on the specific compound and its intended use .
Anticonvulsant Agent
- Application Summary : Some oxadiazoles have shown potential as anticonvulsant agents .
- Results : The results or outcomes obtained would also depend on the specific compound and its intended use .
Tyrokinase Inhibitor
- Application Summary : Oxadiazoles have been studied for their potential as tyrokinase inhibitors .
- Results : The results or outcomes obtained would also depend on the specific compound and its intended use .
Cathepsin K Inhibitor
- Application Summary : Some oxadiazoles have shown potential as cathepsin K inhibitors .
- Results : The results or outcomes obtained would also depend on the specific compound and its intended use .
Antioxidant Agent
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-methyl-1,2,4-oxadiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-3-5-4(2-7)8-6-3/h7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKJMIGPYYWVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555451 | |
| Record name | (3-Methyl-1,2,4-oxadiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1,2,4-oxadiazol-5-yl)methanol | |
CAS RN |
112960-56-2 | |
| Record name | (3-Methyl-1,2,4-oxadiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methyl-1,2,4-oxadiazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)



![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)





